

4-Chloro-3-fluorophenethyl alcohol chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-3-fluorophenethyl alcohol

Cat. No.: B1597430

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-3-fluorophenethyl Alcohol**: Properties, Synthesis, and Research Applications

Introduction and Core Identifiers

4-Chloro-3-fluorophenethyl alcohol, systematically named 2-(4-Chloro-3-fluorophenyl)ethanol, is a halogenated aromatic alcohol. As a bifunctional molecule, it possesses both a reactive hydroxyl group and a synthetically versatile di-halogenated phenyl ring. This structure makes it a valuable intermediate or building block, particularly in the fields of medicinal chemistry and materials science.

The presence of both chlorine and fluorine atoms on the aromatic ring is of significant interest to drug development professionals. These halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of its known and predicted chemical properties, a proposed synthetic route, and its potential applications for researchers and scientists.

Identifier	Value	Source
IUPAC Name	2-(4-Chloro-3-fluorophenyl)ethanol	[1]
CAS Number	206362-79-0	[1]
Molecular Formula	C ₈ H ₈ ClFO	[2]
Molecular Weight	174.60 g/mol	[3]
Canonical SMILES	C1=CC(=C(C=C1CCO)F)Cl	
InChI Key	ZLWGTYVDMGWWYEM- UHFFFAOYSA-N	[2]

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Physicochemical Properties

The introduction of halogens significantly alters the physical properties compared to unsubstituted phenethyl alcohol.

Property	Value / Observation	Rationale / Reference
Physical Form	Solid	
Boiling Point	~234 °C (Predicted)	Based on the boiling point of the closely related 4-chlorobenzyl alcohol.
pKa	~14.5 (Predicted)	The electron-withdrawing effects of Cl and F slightly increase the acidity of the alcohol proton compared to unsubstituted phenethyl alcohol.
XlogP (Predicted)	2.2	[2]
Chemical Stability	Stable under standard ambient conditions.	Inferred from stability data of similar compounds. Avoid strong oxidizing agents.

Spectroscopic Characterization: A Predictive Analysis

For researchers synthesizing or handling this compound, understanding its expected spectroscopic signature is critical for identity confirmation.

- ^1H NMR Spectroscopy (500 MHz, CDCl_3): The proton spectrum is expected to show distinct signals for the ethyl chain and the aromatic ring.
 - Ethyl Protons: The $-\text{CH}_2-$ group adjacent to the oxygen will appear as a triplet around δ 3.8-3.9 ppm. The $-\text{CH}_2-$ group adjacent to the phenyl ring will be a triplet around δ 2.8-2.9 ppm.
 - Aromatic Protons: The three aromatic protons will exhibit complex splitting patterns due to ^3J (H-H) and ^4J (H-F) couplings. We can predict a doublet of doublets (dd) and two multiplets between δ 7.0 and 7.4 ppm.
 - Hydroxyl Proton: A broad singlet, typically around δ 1.5-2.5 ppm, whose position is concentration and temperature-dependent.

- ^{13}C NMR Spectroscopy (125 MHz, CDCl_3): The carbon spectrum will be characterized by eight distinct signals. The C-F and C-Cl bonds will have the most significant impact on the chemical shifts of the aromatic carbons.
 - Aliphatic Carbons: C-OH at \sim 62 ppm and C-Ar at \sim 38 ppm.
 - Aromatic Carbons: Six signals are expected between \sim 115 and 140 ppm. The carbon directly bonded to fluorine will show a large one-bond coupling constant ($^{1}\text{J C-F} \approx 245$ Hz), appearing as a doublet. The carbon bonded to chlorine will be observed around 134 ppm.
- Mass Spectrometry (EI-MS): The mass spectrum will provide unequivocal evidence of the compound's identity.
 - Molecular Ion (M^+): A prominent molecular ion peak is expected at $\text{m/z} = 174$.
 - Isotopic Pattern: Due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl), a characteristic $\text{M}+2$ peak will be observed at $\text{m/z} = 176$ with an intensity approximately one-third that of the molecular ion peak.
 - Fragmentation: A significant fragment at $\text{m/z} = 143$, corresponding to the loss of the CH_2OH group (tropylium-like ion), is anticipated.
- Infrared (IR) Spectroscopy:
 - O-H Stretch: A strong, broad absorption band around $3300\text{-}3400\text{ cm}^{-1}$.
 - C-H Stretch (Aromatic): Peaks just above 3000 cm^{-1} .
 - C-H Stretch (Aliphatic): Peaks just below 3000 cm^{-1} .
 - C=C Stretch (Aromatic): Overtones and combination bands in the $1600\text{-}2000\text{ cm}^{-1}$ region and primary bands around $1475\text{-}1580\text{ cm}^{-1}$.
 - C-O Stretch: A strong band in the $1050\text{-}1150\text{ cm}^{-1}$ region.
 - C-F and C-Cl Stretches: Strong absorptions in the fingerprint region, typically $1000\text{-}1250\text{ cm}^{-1}$ for C-F and $700\text{-}850\text{ cm}^{-1}$ for C-Cl.

Synthesis and Purification

Rationale for Synthetic Strategy

4-Chloro-3-fluorophenethyl alcohol is not readily available from major suppliers, necessitating its synthesis for research purposes. A reliable and high-yielding approach is the chemical reduction of the corresponding ketone, 4-chloro-3-fluoroacetophenone, which is a commercially available starting material. Sodium borohydride (NaBH_4) is an ideal reducing agent for this transformation due to its selectivity for ketones in the presence of aryl halides, mild reaction conditions, and operational simplicity.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-Chloro-3-fluorophenethyl alcohol**.

Detailed Experimental Protocol

This is a representative protocol based on standard laboratory procedures for ketone reduction.

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-fluoroacetophenone (1.0 eq). Dissolve the ketone in anhydrous methanol (approx. 0.2 M concentration).
- Reduction: Cool the solution to 0 °C using an ice-water bath. Add sodium borohydride (NaBH_4 , 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

- Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH_4Cl) solution at 0 °C. Remove the methanol under reduced pressure using a rotary evaporator.
- Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
- Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure **4-chloro-3-fluorophenethyl alcohol**.

Chemical Reactivity and Stability

Reactivity of the Hydroxyl Group

The primary alcohol moiety is the main center of reactivity.

- Oxidation: It can be oxidized to the corresponding aldehyde using mild reagents like Pyridinium Chlorochromate (PCC) or to the carboxylic acid using stronger oxidants like potassium permanganate (KMnO_4).
- Esterification: It readily undergoes Fischer esterification with carboxylic acids under acidic catalysis.
- Conversion to Halide: The alcohol can be converted to the corresponding phenethyl chloride using reagents like thionyl chloride (SOCl_2) or an Appel reaction, providing a route to further nucleophilic substitution products.

Reactivity of the Aromatic Ring

The aromatic ring is electronically deactivated due to the inductive effects of the chlorine and fluorine atoms. This makes it less susceptible to electrophilic aromatic substitution compared to benzene. Any substitution would be directed by the combined, and sometimes competing,

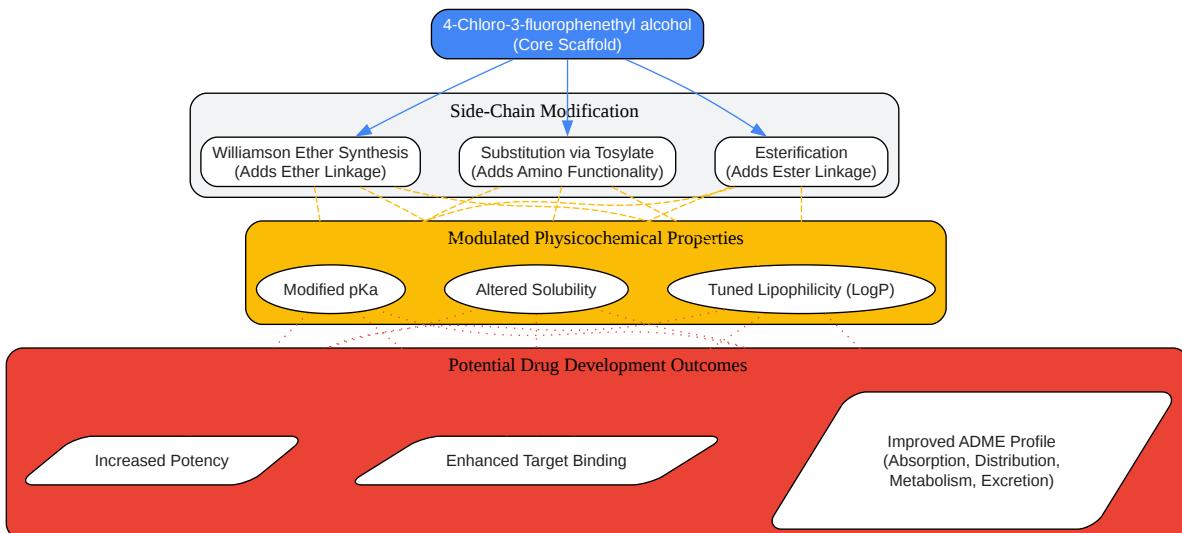
influences of the ortho-para directing chloro and fluoro groups and the meta-directing ethyl alcohol side chain.

Stability and Storage

The compound is chemically stable under standard laboratory conditions. For long-term storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated area.[\[1\]](#) It is incompatible with strong oxidizing agents and strong bases.

Applications in Research and Drug Development

Role as a Synthetic Intermediate


The true value of **4-chloro-3-fluorophenethyl alcohol** lies in its utility as a synthetic intermediate. The hydroxyl group serves as a versatile handle for attaching the 4-chloro-3-fluorophenyl moiety to other scaffolds or for building out the side chain. This is particularly relevant in the synthesis of compound libraries for high-throughput screening in drug discovery programs.

The Influence of Halogenation in Medicinal Chemistry

The incorporation of chlorine and fluorine is a well-established strategy in drug design.[\[4\]](#)

- Metabolic Stability: The C-F bond is exceptionally strong, and the C-Cl bond is also robust. Placing these halogens at strategic positions on a drug candidate can block sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's half-life.
- Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. The specific substitution pattern allows for fine-tuning of the overall LogP value.
- Binding Interactions: Chlorine and fluorine can participate in favorable halogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.

Logical Pathway for Derivatization

[Click to download full resolution via product page](#)

Caption: Derivatization strategies for drug discovery applications.

Safety and Handling

It is imperative that researchers handle this compound with appropriate caution, adhering to established safety protocols.

- Hazard Classification: **4-Chloro-3-fluorophenethyl alcohol** is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). The corresponding signal word is "Danger" with the GHS06 pictogram (skull and crossbones).

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1]
- Engineering Controls: All handling should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.
- First Aid:
 - If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.
 - Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- Disposal: Waste material must be disposed of in accordance with national and local regulations.[1] It should be treated as hazardous chemical waste and handled by a licensed disposal company. Do not discharge to sewer systems.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. PubChemLite - 3-chloro-4-fluorophenethyl alcohol (C8H8ClFO) [pubchemlite.lcsb.uni.lu]
- 3. 4-CHLORO-3-FLUOROPHENETHYL ALCOHOL | #NV00590 | Rieke Metals Products & Services [riekemetals.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [4-Chloro-3-fluorophenethyl alcohol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1597430#4-chloro-3-fluorophenethyl-alcohol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com